Fluorogenic Activation vs. Constitutively Fluorescent Azides
Fluorescein-5-carbonyl azide, diacetate is non-fluorescent in its native state due to the presence of two acetate ester groups, which quench the fluorescence of the xanthene core. Fluorescence is activated only upon hydrolysis by intracellular esterases [1]. In contrast, standard 5-FAM azide (CAS 510758-23-3) and 6-FAM azide (CAS 1386385-76-7) are intrinsically fluorescent, with excitation/emission maxima of ~492/517 nm and high quantum yields in their unconjugated forms [2]. This fundamental difference enables a signal-to-background ratio advantage for the diacetate-protected probe in no-wash intracellular imaging applications.
| Evidence Dimension | Basal fluorescence intensity (relative to activated state) |
|---|---|
| Target Compound Data | Non-fluorescent (quenched by acetate esters); fluorescence activated post-hydrolysis |
| Comparator Or Baseline | 5-FAM azide: Intrinsically fluorescent, λ_ex/λ_em = 492/517 nm, Φ ~0.9 |
| Quantified Difference | Target compound requires enzymatic activation for signal generation; comparator emits constitutively |
| Conditions | Aqueous buffer, pH 7.4, 25°C (pre-hydrolysis state) |
Why This Matters
For procurement decisions in live-cell imaging workflows, this compound eliminates the need for washing steps to remove unbound dye, directly reducing assay time and improving data quality in high-content screening.
- [1] Savić, R., Azzam, T., Eisenberg, A., & Maysinger, D. (2006). Assessment of the integrity of poly(caprolactone)-b-poly(ethylene oxide) micelles under biological conditions: a fluorogenic-based approach. Langmuir, 22(8), 3570–3578. View Source
- [2] Emp Biotech. (n.d.). 5-Carboxyfluorescein azide (5-FAM azide), single isomer. Product Page. View Source
